![molecular formula C4H5N5S B1266818 3-Metil[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol-6-amina CAS No. 3176-51-0](/img/structure/B1266818.png)

3-Metil[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol-6-amina

Descripción general

Descripción

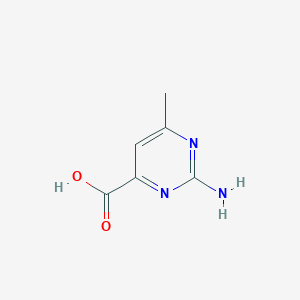

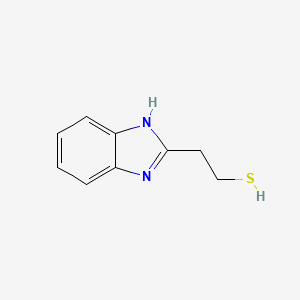

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a useful research compound. Its molecular formula is C4H5N5S and its molecular weight is 155.18 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones anticancerígenas

El andamiaje 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina, que forma parte de la estructura del compuesto , ha demostrado tener posibles propiedades anticancerígenas . Esto podría convertirlo en una herramienta valiosa para el desarrollo de nuevos fármacos anticancerígenos.

Aplicaciones antimicrobianas

Este compuesto también muestra promesas en el campo de la investigación antimicrobiana. Las diversas actividades farmacológicas de la triazolotiadiazina y sus derivados incluyen propiedades antimicrobianas .

Aplicaciones analgésicas y antiinflamatorias

El compuesto podría utilizarse potencialmente en el desarrollo de fármacos analgésicos y antiinflamatorios. Esto se debe a las actividades analgésicas y antiinflamatorias de la triazolotiadiazina y sus derivados .

Aplicaciones antioxidantes

Se ha descubierto que la triazolotiadiazina y sus derivados tienen propiedades antioxidantes . Esto sugiere que el compuesto podría utilizarse en el desarrollo de fármacos antioxidantes.

Aplicaciones antivirales

Las propiedades antivirales de la triazolotiadiazina y sus derivados sugieren que este compuesto podría utilizarse en el desarrollo de fármacos antivirales.

Aplicaciones de inhibidores enzimáticos

Se ha descubierto que la triazolotiadiazina y sus derivados inhiben diversas enzimas, incluida la anhidrasa carbónica, la colinesterasa, la fosfatasa alcalina, la lipasa y la aromatasa . Esto sugiere que el compuesto podría utilizarse en el desarrollo de fármacos que inhiben estas enzimas.

Aplicaciones antituberculosas

El compuesto podría utilizarse potencialmente en el desarrollo de agentes antituberculosos, dada la actividad antituberculosa de la triazolotiadiazina y sus derivados .

Aplicaciones de materiales energéticos

La buena estabilidad térmica y las propiedades de detonación del compuesto sugieren que podría utilizarse como material energético .

Mecanismo De Acción

Target of Action

The primary targets of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are enzymes such as Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These enzymes play a crucial role in cancer progression . The compound also shows inhibitory activity against other enzymes like carbonic anhydrase , cholinesterase , alkaline phosphatase , and aromatase .

Mode of Action

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of enzymes like PARP-1 and EGFR by 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine affects various biochemical pathways involved in cancer progression . The compound’s inhibitory effect on other enzymes also impacts different biochemical pathways, leading to a range of pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

The inhibition of target enzymes by 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine leads to molecular and cellular effects that contribute to its pharmacological activities. These activities include anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects .

Análisis Bioquímico

Biochemical Properties

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has shown potential as an antioxidant and antimicrobial agent, further highlighting its biochemical significance .

Cellular Effects

The effects of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and inflammation . It also affects cell signaling pathways by interacting with key proteins involved in these pathways, thereby altering cellular responses to external stimuli. Furthermore, 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves the formation of hydrogen bonds with the enzyme’s active site residues, leading to enzyme inhibition . Additionally, this compound can activate or inhibit specific signaling pathways by binding to receptors or other signaling molecules. Changes in gene expression induced by 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are often a result of its interaction with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and effects of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity, although some changes in cellular responses may occur with prolonged exposure . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

In animal models, the effects of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine vary with dosage. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antioxidant activity . At higher doses, toxic effects may be observed, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes various metabolic transformations, including oxidation and conjugation, leading to the formation of metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential side effects of this compound.

Transport and Distribution

The transport and distribution of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine within cells and tissues are mediated by specific transporters and binding proteins . It has been found to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and ability to cross cell membranes .

Subcellular Localization

The subcellular localization of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for understanding the precise mechanisms through which 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects.

Propiedades

IUPAC Name |

3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5S/c1-2-6-7-4-9(2)8-3(5)10-4/h1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEQOANGAYRVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291903 | |

| Record name | 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3176-51-0 | |

| Record name | 3176-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)